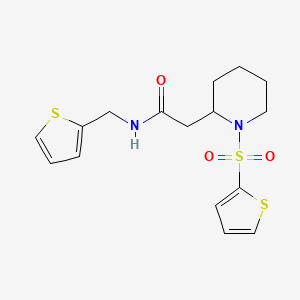

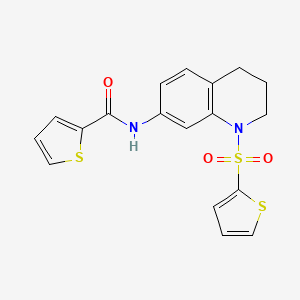

N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, commonly known as TTA-A2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives have been studied for their potential anticancer properties. The unique structure of thiophene-containing compounds can be designed to target specific pathways in cancer cells, offering a pathway for the development of new anticancer drugs .

Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives make them candidates for the development of nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds can be synthesized to reduce inflammation without the side effects associated with traditional NSAIDs .

Antimicrobial Agents

Research has shown that thiophene derivatives can act as effective antimicrobial agents. Their ability to disrupt microbial cell walls or interfere with essential bacterial enzymes could lead to new treatments for bacterial infections .

Organic Semiconductors

Thiophene-based molecules play a significant role in the advancement of organic semiconductors. Their electrical properties can be harnessed for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. Their application in material science can help protect metals and alloys from corrosive processes .

Anesthetics

Certain thiophene derivatives are used as voltage-gated sodium channel blockers and have applications as dental anesthetics in Europe. This highlights the compound’s potential in medical applications requiring localized anesthesia .

Urease Inhibition

Some thiophene compounds have shown excellent urease inhibition activity, which is significant in the treatment of diseases caused by urease-producing bacteria. This application could lead to the development of new therapeutic agents .

Material Science: Organic Electronics

The structural flexibility and electronic properties of thiophene derivatives make them suitable for use in the fabrication of advanced materials for organic electronics. This includes applications in photovoltaics and flexible electronic devices .

Eigenschaften

IUPAC Name |

N-(thiophen-2-ylmethyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S3/c19-15(17-12-14-6-3-9-22-14)11-13-5-1-2-8-18(13)24(20,21)16-7-4-10-23-16/h3-4,6-7,9-10,13H,1-2,5,8,11-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZADRPSBXTFAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-1,2-oxazol-3-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2886435.png)

![1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2886436.png)

![N-(3,5-dimethylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2886446.png)

![Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2886449.png)

![Methyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2886451.png)